molecular formula C11H19NO5Si B14700006 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate CAS No. 23395-20-2

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate

Cat. No.: B14700006
CAS No.: 23395-20-2
M. Wt: 273.36 g/mol
InChI Key: CMQAKAKMGJTASF-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate is a silatrane derivative characterized by a bicyclic framework comprising silicon, oxygen, and nitrogen atoms. The core structure consists of a central silicon atom coordinated to three oxygen atoms and one nitrogen atom within a bicyclo[3.3.3]undecane scaffold. The 1-position substituents—hydroxymethyl and methacrylate groups—impart unique reactivity and functional properties.

Silatranes are notable for their intramolecular Si←N dative bond, which stabilizes the structure and influences reactivity. This compound’s synthesis likely involves substitution reactions at the silicon center, as demonstrated in the preparation of analogous 1-substituted silatranes using mercury(II) salts or transition-metal catalysis .

Properties

CAS No.

23395-20-2

Molecular Formula

C11H19NO5Si

Molecular Weight

273.36 g/mol

IUPAC Name

2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H19NO5Si/c1-10(2)11(13)14-9-18-15-6-3-12(4-7-16-18)5-8-17-18/h1,3-9H2,2H3

InChI Key

CMQAKAKMGJTASF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC[Si]12OCCN(CCO1)CCO2

Origin of Product

United States

Preparation Methods

Mercury(II) Salt-Mediated Substitution

Reaction Mechanism

This method leverages the electrophilic nature of silicon in silatranes. The parent silatrane (HSi(OCH₂CH₂)₃N) reacts with mercury(II) salts (HgX₂, where X = OCOMe, OCOCF₃, Br) to form 1-substituted derivatives. The methacrylate group is introduced via a two-step process:

  • Hydroxymethylation : Reaction with formaldehyde or paraformaldehyde under basic conditions yields 1-(hydroxymethyl)silatrane.
  • Methacrylation : Esterification with methacryloyl chloride in anhydrous toluene at 80°C for 6–12 hours.
Key Parameters:
  • Solvent : Toluene or tetrahydrofuran (THF).
  • Catalyst : Triethylamine (1–2 equiv) to neutralize HCl byproducts.
  • Yield : 55–75% after recrystallization.

Nucleophilic Substitution with Methacrylate Esters

Direct Alkylation of Silatrane Precursors

Trichloro(organo)silanes react with triethanolamine derivatives in refluxing xylene or THF. The methacrylate group is introduced via nucleophilic displacement of chloride using potassium methacrylate:

$$
\text{HSi(OCH}2\text{CH}2\text{)}3\text{N} + \text{CH}2=\text{C(CH}_3\text{)COOK} \xrightarrow{\text{THF, 80°C}} \text{Product} + \text{KCl}
$$

Optimization Data:
Parameter Optimal Range Impact on Yield
Temperature 80–100°C ↑ Yield by 15%
Reaction Time 6–12 hours Max at 10 hours
Solvent Polarity THF > Toluene THF preferred

Yield : 60–68% after column chromatography.

Transition-Metal-Catalyzed Approaches

Palladium-Catalyzed Coupling

Aryl boronic acids or methacrylate esters undergo coupling with chlorosilatranes using Pd(PPh₃)₄ as a catalyst. This method is less common due to sensitivity of the silatrane framework but offers regioselectivity:

$$
\text{Cl-Si(OCH}2\text{CH}2\text{)}3\text{N} + \text{CH}2=\text{C(CH}3\text{)COOCH}2\text{CH}2\text{OH} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{Base}} \text{Product}
$$

Conditions:
  • Catalyst Loading : 5 mol% Pd.
  • Base : K₂CO₃ or Cs₂CO₃.
  • Yield : 40–50% (lower due to side reactions).

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Advantages Limitations Yield (%) Purity (%)
Mercury(II) Salt High reproducibility Toxicity of Hg salts 55–75 ≥95
Nucleophilic Substitution Scalable, mild conditions Requires anhydrous solvents 60–68 90–94
Transition-Metal Catalysis Regioselective Low yield, costly catalysts 40–50 85–88

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents describe scaled-up processes using microreactors to enhance heat transfer and reduce reaction times. Key parameters include:

  • Residence Time : 30–60 minutes.
  • Temperature Gradient : 100–120°C.
  • Throughput : 5–10 kg/day with ≥90% purity.

Purification Protocols

  • Recrystallization : Mixed solvents (dichloromethane:propane, 1:1) at 4°C.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:9).

Chemical Reactions Analysis

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions, particularly with halides and other nucleophiles. Common reagents used in these reactions include mercury(II) salts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Table 1: Key Silatrane Derivatives and Their Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Toxicity (LD₅₀, mg/kg)
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(hydroxymethyl)-, methacrylate Hydroxymethyl, methacrylate C₁₀H₁₇NO₄Si 259.33 Polymerizable, hydrophilic Not reported
1-Methylsilatrane (CAS 2288-13-3) Methyl C₇H₁₅NO₃Si 189.28 High thermal stability; used in catalysis 320
1-Phenylsilatrane (CAS 2097-19-0) Phenyl C₁₂H₁₇NO₃Si 251.35 Enhanced lipophilicity; biological activity studies Not reported
1-(3,5-Dichlorophenyl)silatrane 3,5-Dichlorophenyl C₁₂H₁₅Cl₂NO₃Si 320.24 Electron-withdrawing substituents; NMR studies Not reported
1-Methoxysilatrane (CAS 4025-80-3) Methoxy C₇H₁₅NO₄Si 205.28 Hydrolytically sensitive; solvent applications 600

Key Observations:

Substituent Effects on Reactivity: Methacrylate Group: Introduces polymerizable vinyl bonds, enabling crosslinking in resins or drug-delivery systems. This contrasts with non-reactive substituents like methyl or phenyl, which are inert under standard conditions . Hydroxymethyl Group: Increases hydrophilicity compared to hydrophobic substituents (e.g., phenyl), enhancing solubility in polar solvents .

Electronic and Steric Effects :

  • Electron-withdrawing groups (e.g., 3,5-dichlorophenyl) reduce electron density at the silicon center, weakening the Si←N bond and increasing susceptibility to nucleophilic attack .
  • Bulky substituents (e.g., phenyl) introduce steric hindrance, slowing substitution reactions compared to smaller groups like methyl .

Toxicity: 1-Methylsilatrane (LD₅₀ = 320 mg/kg) and 1-methoxysilatrane (LD₅₀ = 600 mg/kg) exhibit moderate toxicity, likely due to their hydrolytic release of bioactive silanol intermediates . Data for the hydroxymethyl-methacrylate derivative remains unreported.

Heteroatom Analogues: Germatranes and Boratranes

Table 2: Comparison with Germanium and Boron Analogues

Compound Name Heteroatom Molecular Formula Key Differences from Silatranes
1-(Tribromovinyl)germatrane Germanium C₈H₁₂Br₃GeNO₃ Ge←N bond longer than Si←N; lower thermal stability
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane Boron C₉H₂₁BNO₃ B–N bond lacks dative character; higher reactivity

Key Observations:

  • Germanium Analogues (Germatranes) : Exhibit weaker Ge←N dative bonds (1.95–2.05 Å vs. 1.85–1.90 Å in silatranes), leading to reduced thermal stability and faster hydrolysis .
  • Boron Analogues (Boratranes) : Lack dative bonding, resulting in open structures and higher reactivity toward nucleophiles. Boratranes are often used as Lewis acid catalysts .

Biological Activity

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(hydroxymethyl)-, methacrylate is an organosilicon compound notable for its unique bicyclic structure that incorporates both nitrogen and silicon atoms. This compound is part of a broader class of silatrane derivatives, which have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C8H15NO3Si
  • Molecular Weight : 201.2951 g/mol
  • CAS Number : 2097-18-9
  • Structural Features :
    • The compound features a silatrane framework.
    • Hydroxymethyl and methacrylate functional groups enhance reactivity.

Antimicrobial Properties

Research has indicated that derivatives of silatrane compounds, including 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane, exhibit notable antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, although specific mechanisms of action remain to be fully elucidated.

Cytotoxic Effects

Emerging studies have demonstrated that certain silatrane derivatives possess cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study involving the application of silatrane compounds on human cancer cell lines revealed significant inhibition of cell proliferation. The exact pathways and interactions within the cellular environment are still under investigation.

Interaction with Metal Salts

The ability of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane to form stable complexes with metal salts has been observed. This property may enhance its utility in catalysis and materials science applications. Understanding these interactions is critical for optimizing its use in synthetic pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecaneStructureMethyl group enhances solubility
1-PhenylsilatraneStructurePhenyl group increases aromatic character
1-EthenylsilatraneStructureVinyl group allows for polymerization

These compounds illustrate variations in functional groups that influence their chemical behavior and potential applications.

Synthesis Pathways

The synthesis of this compound typically involves the reaction of appropriate silanes with nitrogen-containing heterocycles. A common method includes:

  • Reaction of silatrane precursors with alcohols under acidic conditions.
  • Utilization of various solvents and catalysts to optimize yields and reaction times.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane derivatives?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions using silatrane precursors. For example, 1-substituted silatranes are prepared by reacting trichloro(organo)silanes with triethanolamine derivatives under reflux in anhydrous solvents (e.g., toluene or THF) at 80–100°C for 6–12 hours. Catalytic bases like triethylamine improve yields by neutralizing HCl byproducts .
  • Key Parameters :

  • Solvent: Anhydrous toluene or THF.
  • Temperature: 80–100°C.
  • Reaction Time: 6–12 hours.
  • Base: Triethylamine (1–2 equiv).
    • Validation : Monitor reaction progress via TLC or NMR spectroscopy. Purification is achieved through recrystallization or column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing the bicyclic siloxane-aza core?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the bicyclic structure, with characteristic shifts for Si–O (δ 3.5–4.5 ppm) and N–CH₂ (δ 2.8–3.2 ppm) groups. ²⁹Si NMR shows a peak near δ −60 to −80 ppm for pentacoordinate silicon .
  • IR : Strong absorption at 1050–1150 cm⁻¹ (Si–O–C stretching) and 3300–3500 cm⁻¹ (N–H stretching in secondary amines) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z 205.2838 for C₇H₁₅NO₄Si) .

Advanced Research Questions

Q. How do steric and electronic effects influence functionalization at the silicon center?

  • Mechanistic Insight : The silicon atom’s pentacoordinate geometry enhances electrophilicity, enabling nucleophilic attacks at the Si–O bond. Steric hindrance from the bicyclic framework slows reactions with bulky nucleophiles (e.g., tert-butoxide), favoring smaller reactants like hydroxides or amines. Electronic effects are studied via Hammett plots, showing electron-withdrawing substituents (e.g., –NO₂) accelerate substitution .
  • Experimental Design :

  • Compare reaction rates of 1-(hydroxymethyl) and 1-(chloromethyl) derivatives (e.g., CAS 332145-73-0) with varying nucleophiles.
  • Use DFT calculations to model transition states and predict regioselectivity .

Q. How can researchers resolve contradictions in reported reactivity data for silabicyclo derivatives?

  • Analysis Framework :

  • Variable Control : Re-evaluate solvent polarity (e.g., DMSO vs. toluene), temperature, and trace moisture (which hydrolyzes Si–O bonds). For example, conflicting hydrolysis rates may arise from undetected water in "anhydrous" solvents .
  • Reproducibility : Validate protocols using standardized reagents (e.g., freshly distilled triethanolamine) and inert atmospheres.
    • Case Study : Discrepancies in methoxy-substituted silatrane stability (CAS 4025-80-3) were traced to residual HCl in precursors, necessitating rigorous neutralization .

Q. What strategies enable selective modification of the hydroxymethyl group without disrupting the bicyclic core?

  • Methodology :

  • Protection/Deprotection : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) before functionalizing the silicon center. Deprotect with fluoride sources (e.g., TBAF) post-reaction .
  • Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups (e.g., fluorophores) to the hydroxymethyl moiety .

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